molecular formula C27H27NO4 B297229 Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate

Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate

Cat. No. B297229
M. Wt: 429.5 g/mol
InChI Key: ZKJUYNOJSIKJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate, also known as M4AA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and drug discovery.

Scientific Research Applications

Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate has been found to have potential applications in drug discovery and development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cellular processes. Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is important for DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in tumor cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate has also been found to increase dopamine levels in the brain, which may be beneficial for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate is a relatively new compound, and its properties and effects are still being studied. Additionally, Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate is not readily available commercially, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several potential directions for future research on Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate. One area of interest is the development of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate and its effects on cellular processes. Additionally, further studies may be conducted to determine the safety and efficacy of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate in animal and human trials.
Conclusion
Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate is a promising compound with potential applications in medicine and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and effects of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate involves the condensation of 2-adamantanone and 4-aminobenzoic acid followed by cyclization and esterification reactions. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.

properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate

InChI

InChI=1S/C27H27NO4/c1-32-27(31)15-2-4-18(5-3-15)28-25(29)23-19-6-7-20(24(23)26(28)30)22(19)21-16-9-13-8-14(11-16)12-17(21)10-13/h2-7,13-14,16-17,19-20,23-24H,8-12H2,1H3

InChI Key

ZKJUYNOJSIKJIY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C5C6CC7CC(C6)CC5C7

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C5C6CC7CC(C6)CC5C7

Origin of Product

United States

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